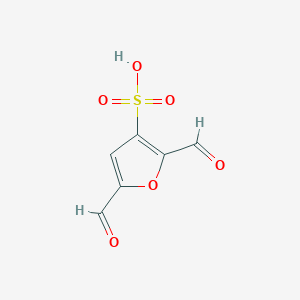

2,5-Diformylfuran-3-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Diformylfuran-3-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4O6S and its molecular weight is 204.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Immobilization

Crosslinking Agent:

DFFSA has been investigated as a bio-based alternative to traditional crosslinkers like glutaraldehyde. In studies involving the covalent immobilization of enzymes, particularly glucoamylase on amino-functionalized carriers, DFFSA demonstrated comparable enzymatic activities to glutaraldehyde across various concentrations. This is significant as glutaraldehyde is known for its respiratory toxicity and environmental concerns. DFFSA's ability to form stable imine bonds with primary amino groups enhances its utility in enzyme immobilization processes .

Stability and Toxicity:

The stability of the covalent bonds formed by DFFSA at acidic pH levels (around 4.5) suggests its robustness in diverse biochemical environments. Additionally, preliminary ecotoxicity assays indicate that DFFSA exhibits low toxicity compared to glutaraldehyde, making it a safer choice for biotechnological applications .

Synthesis of Bio-based Materials

Polymeric Applications:

DFFSA can serve as a precursor for synthesizing bio-based polymers and resins. Research indicates that it can be effectively used to prepare resol-based binders from lignin and resorcinol, showcasing its potential in creating sustainable materials from renewable resources . The incorporation of DFFSA into polymer matrices can enhance their mechanical properties and thermal stability.

Catalytic Applications:

DFFSA has been explored as an acid catalyst in dehydration reactions. Its sulfonic acid group provides acidic properties that can facilitate various chemical transformations, including the conversion of carbohydrates into valuable chemicals. The ability to control reaction outcomes by adjusting pH levels further enhances its application scope in synthetic organic chemistry .

Biocatalytic Processes

Biocatalytic Cascades:

Recent advancements have shown that DFF can be produced through biocatalytic processes using enzymes such as galactose oxidase. This method allows for the efficient transformation of 5-hydroxymethylfurfural (HMF) into DFF in a one-pot system, which is advantageous for industrial applications where reducing steps and improving yields are critical . The subsequent oxidation of DFF to produce 2,5-furandicarboxylic acid (FDCA) further illustrates its role in biorefineries aimed at producing bio-based chemicals.

Environmental Impact and Sustainability

Renewable Resource Utilization:

The production of DFFSA from biomass-derived HMF aligns with the principles of green chemistry and sustainability. By utilizing renewable resources instead of fossil fuels, DFFSA contributes to reducing the environmental impact associated with traditional chemical processes . Its applications in creating eco-friendly materials position it as a key player in the transition towards sustainable industrial practices.

Case Studies and Research Findings

Propiedades

Número CAS |

144876-21-1 |

|---|---|

Fórmula molecular |

C6H4O6S |

Peso molecular |

204.16 g/mol |

Nombre IUPAC |

2,5-diformylfuran-3-sulfonic acid |

InChI |

InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |

Clave InChI |

RRJQUDQANQYZST-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

SMILES canónico |

C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |

Sinónimos |

3-Furansulfonic acid, 2,5-diformyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.